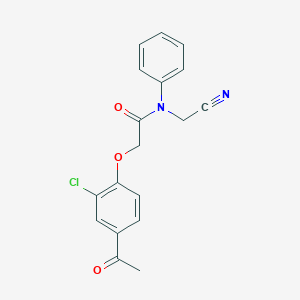
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetyl group, a chlorophenoxy group, a cyanomethyl group, and a phenylacetamide group.
Métodos De Preparación
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetyl-2-chlorophenol.
Nucleophilic substitution: The chlorophenol intermediate is then reacted with sodium cyanide to introduce the cyanomethyl group, forming 4-acetyl-2-chlorophenoxyacetonitrile.
Amidation: The final step involves the reaction of the nitrile intermediate with phenylacetamide under acidic or basic conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide has several potential scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide can be compared with other similar compounds, such as:
4-(4-acetyl-2-chlorophenoxy)benzonitrile: This compound shares the chlorophenoxy and acetyl groups but lacks the phenylacetamide moiety.
N-(cyanomethyl)-N-phenylacetamide: This compound shares the cyanomethyl and phenylacetamide groups but lacks the chlorophenoxy and acetyl groups.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-13(22)14-7-8-17(16(19)11-14)24-12-18(23)21(10-9-20)15-5-3-2-4-6-15/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXBTXKSPZULRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
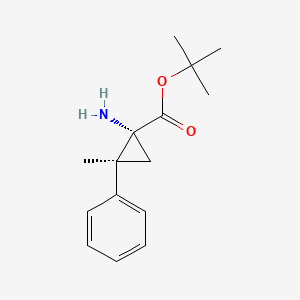

![N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2598330.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
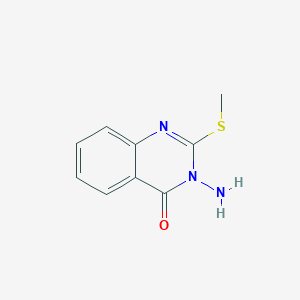
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)
![2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2598338.png)
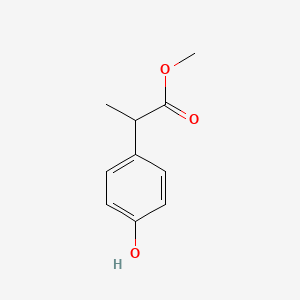
![4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2598341.png)
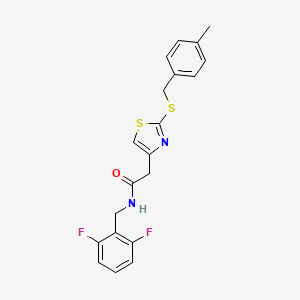

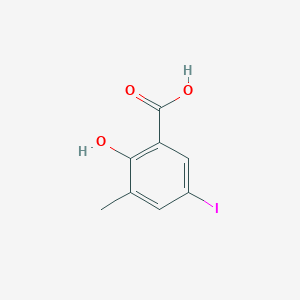
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
